

Delving into the Dawn of Cladinose Metabolism: A Technical Guide

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Abstract

L-cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose, is a crucial deoxysugar moiety found in clinically significant macrolide antibiotics such as erythromycin and clarithromycin. Its presence is integral to the antibacterial activity of these compounds. The elucidation of the cladinose metabolic pathway has been a cornerstone in the understanding of macrolide biosynthesis and has paved the way for engineered biosynthesis of novel antibiotic derivatives. This technical guide provides an in-depth exploration of the initial investigations into the cladinose metabolic pathway, detailing the key enzymatic steps, experimental protocols employed in these foundational studies, and quantitative data that underpinned these discoveries.

Introduction

The biosynthesis of L-**cladinose** is a multi-step enzymatic cascade that begins with the common precursor, TDP-D-glucose. The pathway primarily involves a series of modifications to the sugar ring, including dehydration, reduction, C-methylation, and O-methylation, to yield the final activated sugar nucleotide, TDP-L-**cladinose**. This activated sugar is then transferred to the macrolactone ring by a glycosyltransferase. Early research in this field was instrumental in identifying the genetic and biochemical basis of these transformations, primarily through



studies of the erythromycin biosynthetic (ery) gene cluster in Saccharopolyspora erythraea. This guide will focus on the core findings of these initial investigations.

The Cladinose Biosynthetic Pathway

The biosynthesis of TDP-L-**cladinose** proceeds through the formation of its precursor, TDP-L-mycarose. The pathway from TDP-D-glucose to TDP-L-mycarose is catalyzed by a suite of enzymes encoded by the eryB genes (or their homologs, such as the tyl genes in tylosin biosynthesis). The final step, the O-methylation of the mycarose moiety, is catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase.

Enzymatic Conversion of TDP-D-Glucose to TDP-L-Mycarose

The initial steps of the pathway focus on the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose, a key intermediate in many deoxysugar biosynthetic pathways. This is followed by a series of reactions that modify the sugar scaffold to produce TDP-L-mycarose. The established enzymatic sequence is as follows:

- Dehydration: The pathway is initiated by TDP-D-glucose 4,6-dehydratase (EryBII homolog),
 which converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.
- C-Methylation: A C-methyltransferase (EryBIII homolog) utilizes S-adenosylmethionine (SAM) to add a methyl group at the C-3 position of the hexose ring.
- Reduction: A 3-ketoreductase is responsible for the reduction of the C-3 keto group.
- Epimerization and Reduction: Subsequent steps involve a C-5 epimerase (EryBVII homolog) and a C-4 ketoreductase (EryBIV homolog) to yield TDP-L-mycarose. The precise order and interplay of these latter steps were a key focus of early research. Functional analyses have shown that both the epimerase and the reductase can exhibit relaxed substrate specificity.[1]

The Final Step: O-Methylation to form Cladinose

The terminal step in **cladinose** biosynthesis is the O-methylation of the C-3 hydroxyl group of the mycarose moiety. This reaction is catalyzed by the SAM-dependent O-methyltransferase, EryG.[2][3][4] Initial studies involving mutant strains of Saccharopolyspora erythraea lacking a







functional eryG gene demonstrated the accumulation of erythromycin C (containing a mycarose sugar) instead of erythromycin A (containing **cladinose**), thereby confirming the role of EryG in this final methylation step.[2][3] While EryG acts on the mycarosyl moiety after its transfer to the macrolide ring, the potential for this methylation to occur on the TDP-L-mycarose intermediate prior to glycosylation has also been considered.

Below is a diagram illustrating the core enzymatic steps in the biosynthesis of TDP-L-cladinose.

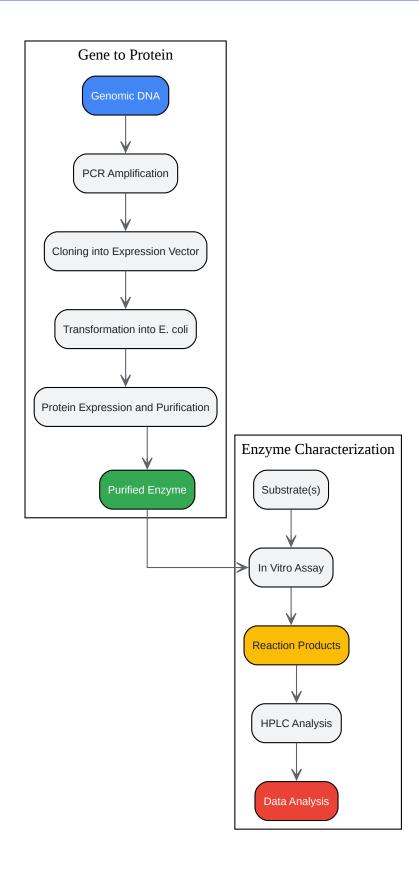


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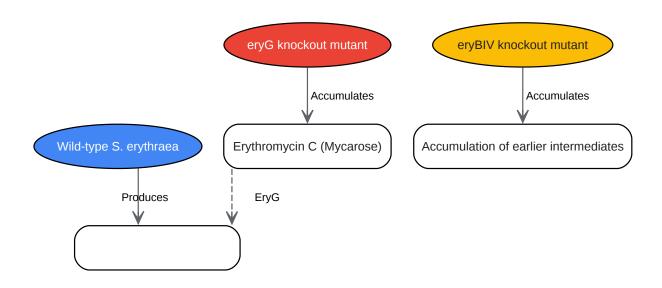
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References

- 1. Biosynthesis of TDP-I-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutation and cloning of eryG, the structural gene for erythromycin O-methyltransferase from Saccharopolyspora erythraea, and expression of eryG in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutation and cloning of eryG, the structural gene for erythromycin O-methyltransferase from Saccharopolyspora erythraea, and expression of eryG in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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